6-Methyleneoxymorphone

Description

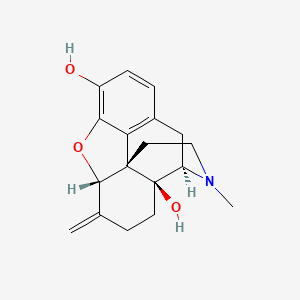

6-Methyleneoxymorphone is a semi-synthetic opioid derivative of oxymorphone, a potent µ-opioid receptor agonist.

Properties

CAS No. |

63251-69-4 |

|---|---|

Molecular Formula |

C18H21NO3 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

(4R,4aS,7aS,12bS)-3-methyl-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |

InChI |

InChI=1S/C18H21NO3/c1-10-5-6-18(21)13-9-11-3-4-12(20)15-14(11)17(18,16(10)22-15)7-8-19(13)2/h3-4,13,16,20-21H,1,5-9H2,2H3/t13-,16+,17+,18-/m1/s1 |

InChI Key |

BDDVLTQPEDUEFT-XFKAJCMBSA-N |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4C(=C)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |

Canonical SMILES |

CN1CCC23C4C(=C)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyleneoxymorphone typically involves the modification of oxymorphoneThe process often starts with oxymorphone as the precursor, followed by specific reagents and catalysts to achieve the desired structural modification .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of advanced catalytic systems to facilitate the methylene group introduction .

Chemical Reactions Analysis

Types of Reactions: 6-Methyleneoxymorphone undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the morphinan skeleton.

Reduction: Used to alter the oxidation state of specific atoms within the compound.

Substitution: Involves replacing one functional group with another, often to explore different pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents and nucleophiles are typical reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Methyleneoxymorphone has a wide range of applications in scientific research:

Chemistry: Used to study the structural and functional modifications of opioid compounds.

Biology: Helps in understanding the interaction of opioids with biological receptors.

Medicine: Explored for its potential in pain management and as a model compound for developing new analgesics.

Industry: Utilized in the development of new synthetic pathways and production methods for opioid derivatives.

Mechanism of Action

6-Methyleneoxymorphone exerts its effects primarily through interaction with the opioid mu-receptor. These receptors are distributed in various regions of the brain, including the amygdala, hypothalamus, and thalamus. The binding of this compound to these receptors alters pain perception and produces analgesic effects. The compound’s mechanism involves modulation of neurotransmitter release and inhibition of pain signal transmission .

Comparison with Similar Compounds

Oxymorphone and Derivatives

- Oxymorphone Hydrochloride Monohydrate: A well-characterized opioid agonist with the molecular formula C₁₇H₁₉NO₃·HCl·H₂O (CAS: 1033330-03-8) . It lacks the 6-methylene group but shares the morphinan core.

- 14-O-Methyloxymorphone: Synthesized via four steps from oxymorphone, this derivative introduces a methoxy group at the 14-position instead of the 6-methylene modification.

Hydromorphone Hydrochloride

- Structure: Hydromorphone (C₁₇H₁₉NO₃·HCl, CAS: 71-68-1) features a ketone group at the 6-position, distinguishing it from 6-methyleneoxymorphone. Its InChI key (XHILEZUETWRSHC-NRGUFEMZSA-N) highlights stereochemical specificity critical for µ-opioid receptor binding .

- Pharmacology : Hydromorphone is approximately 5–7x more potent than morphine, whereas oxymorphone derivatives with 14-O-methyl or 5-substituents show variable potency and side-effect profiles depending on substitution patterns .

Noroxymorphone Hydrochloride

- Key Difference: Noroxymorphone (CAS: 52446-24-9) lacks the N-methyl group present in oxymorphone and its derivatives. This demethylation reduces lipophilicity and alters blood-brain barrier penetration, impacting central vs. peripheral effects .

Data Table: Structural and Regulatory Comparison

Note: this compound data inferred from structural analogs due to absence in evidence.

Research Findings and Pharmacological Implications

- Synthetic Pathways : Derivatives like 14-O-methyloxymorphone are synthesized from oxymorphone or thebaine, with 5- and 14-position substitutions showing improved analgesia and reduced constipation in preclinical models .

- Receptor Interactions : The 6-methylene group may sterically hinder metabolic enzymes (e.g., cytochrome P450), prolonging half-life compared to hydromorphone’s 6-keto group, which is susceptible to reduction .

- Side Effects : 14-O-methyl derivatives exhibit reduced respiratory depression in animal studies, suggesting that 6-substituted analogs like this compound could follow similar trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.